

Comparative Guide: HRMS Characterization of 5-iodo-1-TIPS-7-azaindole

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Compound of Interest

Compound Name: 5-Iodo-1-triisopropylsilyl-1H-pyrrolo[2,3-b]pyridine

CAS No.: 913983-21-8

Cat. No.: B1325007

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Executive Summary

5-iodo-1-(triisopropylsilyl)-7-azaindole is a critical intermediate in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs) and functionalized heterocycles. The presence of the 5-iodo handle facilitates cross-coupling (Suzuki-Miyaura, Sonogashira), while the 1-TIPS group protects the pyrrole nitrogen, modulating acidity and solubility.

Characterizing this molecule presents unique challenges: the labile nature of the TIPS group under acidic ionization conditions and the monoisotopic nature of iodine. This guide compares High-Resolution Mass Spectrometry (HRMS) against standard Low-Resolution MS (LRMS) and NMR, demonstrating why HRMS is the gold standard for validating elemental composition and purity in drug discovery workflows.

Part 1: Comparative Analysis of Characterization Methods

The following table objectively compares HRMS against alternative techniques for this specific analyte.

Feature	Method A: HRMS (Q-TOF / Orbitrap)	Method B: LRMS (Single Quad)	Method C: 1H NMR (500 MHz)
Primary Output	Exact Mass (<5 ppm error)	Nominal Mass (Integer)	Structural Connectivity
Iodine Detection	Excellent. Identifies Iodine via negative mass defect and lack of M+2 isotope.	Poor. Ambiguous. Cannot distinguish I from other mass-equivalent combinations.	Indirect. Inferred from chemical shift of H-4/H-6.
TIPS Verification	High. Detects intact [M+H] ⁺ and specific fragment [M-TIPS+H] ⁺ .	Medium. Detects nominal mass; cannot confirm TIPS vs. other alkyl groups.	High. Distinct doublet/septet signals for isopropyl groups.
Impurity Profiling	Superior. Detects de-iodinated (proto-demetalation) byproducts.	Low. Low sensitivity for trace impurities with similar polarity.	Medium. Requires >5% impurity to be visible.
Sample Req.	< 1 µg (High Sensitivity)	~10 µg	~5-10 mg

Why HRMS Wins for this Application

While NMR confirms the arrangement of atoms, it often fails to detect trace de-iodinated impurities (7-azaindole derivatives) or desilylated species formed during storage. HRMS provides a definitive "molecular fingerprint" based on the unique mass physics of Iodine and Silicon.

Part 2: Technical Deep Dive & The Iodine Signature

The Analyte Properties

- Formula:

- Molecular Weight (MW): 400.38 g/mol
- Exact Mass (Neutral): 400.0832 Da

The "Iodine Anomaly" in Mass Spectrometry

Unlike Chlorine (

, 3:1 ratio) or Bromine (

, 1:1 ratio), Iodine is monoisotopic (

, 100% abundance).

- LRMS limitation: You will not see a characteristic "isotope pattern" (M, M+2). The spectrum looks like a standard organic molecule.
- HRMS advantage: Iodine has a significant negative mass defect (-0.0955 Da).
 - A typical CHNO fragment of mass ~127 would be slightly above the integer (positive defect).
 - Iodine pulls the exact mass down toward the integer. HRMS resolves this difference, confirming the presence of Iodine without needing an isotope pattern.

Part 3: Experimental Protocol (Self-Validating Workflow)

Reagents & Equipment[1][2][3][4][5][6]

- Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive Orbitrap.
- Solvents: LC-MS grade Acetonitrile (MeCN) and Water.
- Modifier: 0.1% Formic Acid (FA) or 5mM Ammonium Formate.
 - Expert Insight: TIPS groups are acid-labile. High concentrations of FA can cause in-source fragmentation (loss of TIPS). Use Ammonium Formate if [M+H]⁺ signal is weak.

Step-by-Step Workflow

Step 1: Sample Preparation

- Dissolve 1 mg of 5-iodo-1-TIPS-7-azaindole in 1 mL of 100% MeCN (Avoid MeOH; it can induce trans-silylation or nucleophilic attack over time).
- Dilute 10 μ L of stock into 990 μ L of 50:50 MeCN:H₂O. Final conc: \sim 10 μ g/mL.

Step 2: LC Parameters (Fast Gradient)

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 μ m).
- Flow Rate: 0.4 mL/min.[1]
- Gradient:
 - 0-0.5 min: 5% B (MeCN)
 - 0.5-3.0 min: 5% \rightarrow 95% B
 - 3.0-4.0 min: 95% B (Wash)
- Rationale: The TIPS group makes the molecule highly lipophilic. It will elute late (high %B).

Step 3: MS Source Parameters (ESI+)

- Mode: Positive Ion (ESI+). Azaindole N7 is basic (pK_a \sim 4.6) and protonates readily.
- Capillary Voltage: 3500 V.
- Fragmentor/In-source CID: Keep Low (80-100 V).
 - Critical: High fragmentor voltage will strip the TIPS group. To characterize the intact molecule, soft ionization is required.

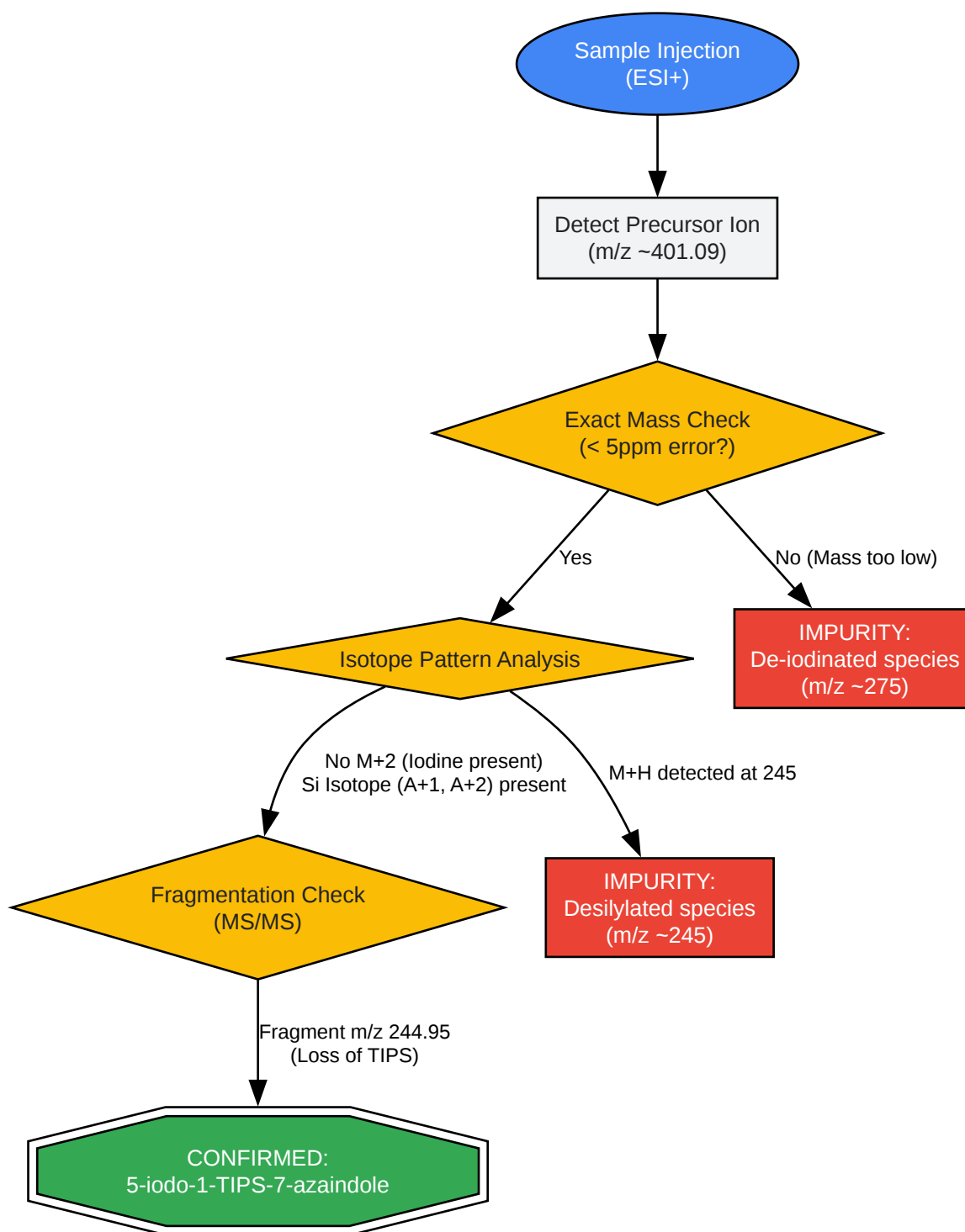
Part 4: Data Interpretation & Visualization

Expected Mass Table

Ion Species	Formula	Theoretical m/z	Mass Defect Note
[M+H] ⁺		401.0905	Iodine pulls mass down.
[M+Na] ⁺		423.0724	Common adduct.
[M-TIPS+2H] ⁺		244.9570	Diagnostic Fragment. Loss of TIPS group.

Logic Pathway for Identification

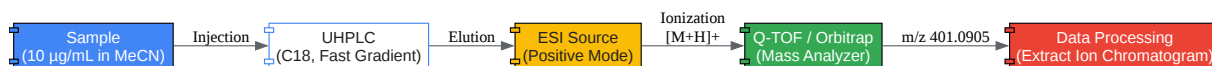
The following diagram illustrates the decision logic used to validate the compound structure based on MS data.



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Figure 1: Decision tree for validating 5-iodo-1-TIPS-7-azaindole identity via HRMS logic.

Experimental Workflow Diagram



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Figure 2: LC-HRMS experimental workflow for lipophilic azaindole characterization.

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